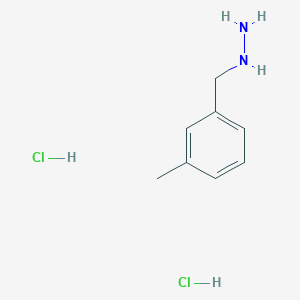

(3-Methylphenyl)methylhydrazine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of hydrazine derivatives often involves reactions with phenylhydrazine under various conditions to produce a range of compounds. For example, reactions of 6-arylidene-2,2-dimethylcyclohexanones with phenylhydrazine in the presence of pyridine have been used to synthesize previously unknown compounds, showcasing the versatility of hydrazine derivatives in organic synthesis (Gar et al., 2014).

Molecular Structure Analysis

The molecular and crystal structures of compounds synthesized from reactions involving phenylhydrazines have been determined using X-ray diffraction, highlighting the structural diversity achievable with hydrazine derivatives. These studies provide insights into the molecular geometry and electron distribution within such compounds, which is critical for understanding their chemical behavior (Gar et al., 2014).

Chemical Reactions and Properties

Hydrazine derivatives participate in a variety of chemical reactions, leading to the formation of complex structures. For instance, the reaction of phenylhydrazine with dehydroacetic acid has been established through X-ray crystallography and NMR spectroscopy, revealing the formation of specific pyrazolinone moieties and highlighting the reactivity of hydrazine derivatives in condensation reactions (Kumar et al., 1995).

Applications De Recherche Scientifique

Analytical Method Development

A study by Fortin and Chen (2010) developed a gas chromatography-mass spectrometry (GC-MS) method for detecting trace levels of methylhydrazine, a known mutagen and carcinogen, in an experimental drug substance. This method highlights the importance of precise analytical techniques in ensuring the safety and efficacy of pharmaceuticals Fortin & Chen, 2010.

Chemical Synthesis and Reactivity

Potkin et al. (2002) investigated the chemical reactivity of 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one with amines, revealing the complex interactions and potential for creating novel compounds. This study demonstrates the foundational chemical reactions that could be applied to the synthesis of compounds related to "(3-Methylphenyl)methylhydrazine;dihydrochloride" Potkin et al., 2002.

Mass Spectrometry Analysis

Jiang et al. (2011) utilized ESI-MS^2 to differentiate isomers of S-methyl methoxylphenylmethylenehydrazine dithiocarboxylate, showcasing the application of mass spectrometry in identifying and characterizing methylhydrazine derivatives. This approach could be relevant for studying the structural nuances of "(3-Methylphenyl)methylhydrazine;dihydrochloride" derivatives Jiang et al., 2011.

Novel Compound Synthesis

Kosolapova et al. (2013) explored reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with hydrazine monohydrate, leading to the formation of novel pyrrol-2-one and pyridazin-3(2H)-one derivatives. Such research indicates the synthetic versatility of methylphenyl derivatives and their potential in creating new chemical entities Kosolapova et al., 2013.

Pharmaceutical Applications

Budzisz et al. (2004) synthesized highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II), demonstrating the potential of methylhydrazine derivatives in medicinal chemistry, particularly in the design of metal-based drugs Budzisz et al., 2004.

Orientations Futures

Propriétés

IUPAC Name |

(3-methylphenyl)methylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-7-3-2-4-8(5-7)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZKQEIURZRYFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methylphenyl)methylhydrazine;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Azepan-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone](/img/structure/B2492139.png)

![9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2492147.png)

![N-(3,4-dimethylphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2492148.png)

![2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2492150.png)

![(11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol](/img/structure/B2492151.png)

![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492152.png)

![4-{6-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2492156.png)

![N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2492159.png)